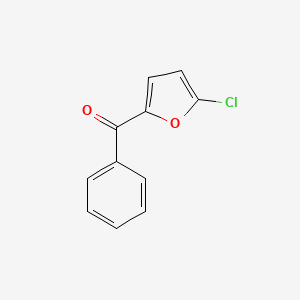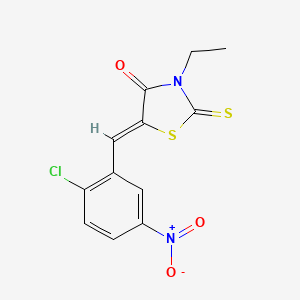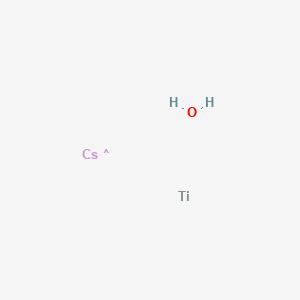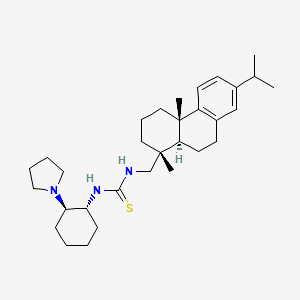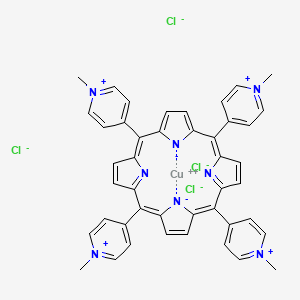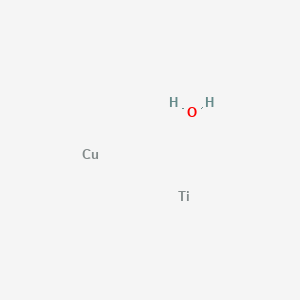
Copper;titanium;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper titanium hydrate is a compound that combines copper, titanium, and water molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper titanium hydrate can be synthesized through various methods. One common approach is the powder metallurgy technique, which involves mixing copper and titanium dioxide powders, followed by the application of heat and pressure to produce a solid, dense material . Another method involves the liquid phase reduction technique, where reducing agents react with metal ions in solution to obtain the required ultrafine powder .
Industrial Production Methods: In industrial settings, the production of copper titanium hydrate often involves the use of high-temperature furnaces and controlled atmospheres to ensure the proper formation of the compound. The process may include steps such as melting, casting, and annealing to achieve the desired microstructure and properties .
Analyse Chemischer Reaktionen
Types of Reactions: Copper titanium hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with oxygen to form oxides, or with hydrogen to form hydrides .
Common Reagents and Conditions: Common reagents used in reactions with copper titanium hydrate include hydrogen, oxygen, and various acids and bases. The conditions for these reactions typically involve high temperatures and controlled atmospheres to ensure the desired outcomes .
Major Products Formed: The major products formed from reactions involving copper titanium hydrate include copper oxides, titanium oxides, and titanium hydrides. These products have various applications in materials science and industry .
Wissenschaftliche Forschungsanwendungen
Copper titanium hydrate has numerous scientific research applications In chemistry, it is used as a catalyst in various reactions due to its unique propertiesIn industry, it is used in the production of high-strength, high-conductivity materials for electronic components .
Wirkmechanismus
The mechanism by which copper titanium hydrate exerts its effects involves its interaction with molecular targets and pathways. For example, in catalytic reactions, the compound can facilitate the transfer of electrons and promote the formation of desired products. In biological systems, it can interact with cellular components to deliver therapeutic agents or enhance the performance of medical devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to copper titanium hydrate include copper hydride, titanium hydride, and other metal hydrides. These compounds share some properties with copper titanium hydrate but also have unique characteristics that make them suitable for different applications .
Uniqueness: What sets copper titanium hydrate apart from similar compounds is its combination of high strength, electrical conductivity, and catalytic activity. These properties make it particularly valuable in applications where these characteristics are essential, such as in electronic components and catalytic processes .
Eigenschaften
Molekularformel |
CuH2OTi |
|---|---|
Molekulargewicht |
129.43 g/mol |
IUPAC-Name |
copper;titanium;hydrate |
InChI |
InChI=1S/Cu.H2O.Ti/h;1H2; |
InChI-Schlüssel |
VTDLEONLEMUMFR-UHFFFAOYSA-N |
Kanonische SMILES |
O.[Ti].[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12339827.png)
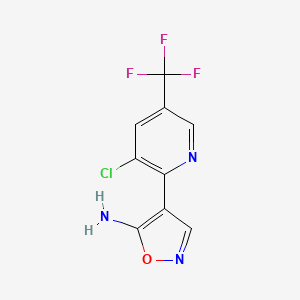
![(5Z,8Z)-10-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B12339838.png)
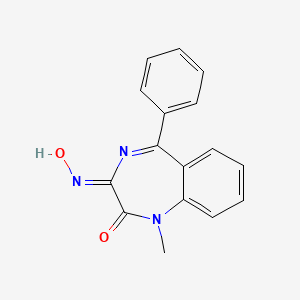
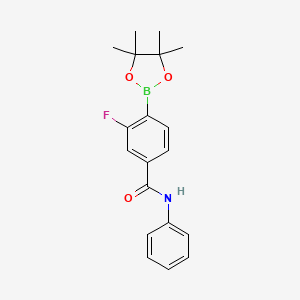
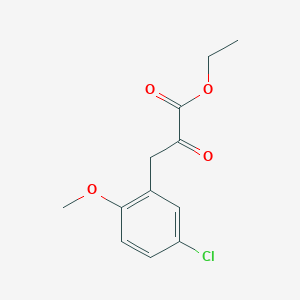
![methyl (2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate](/img/structure/B12339857.png)
![Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]-](/img/structure/B12339860.png)
![Thiourea, N-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B12339871.png)
